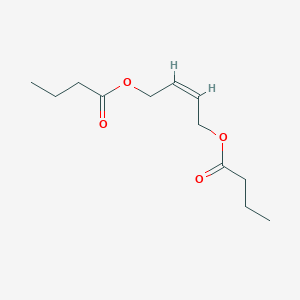

cis-1,4-Dibutyryloxy-2-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

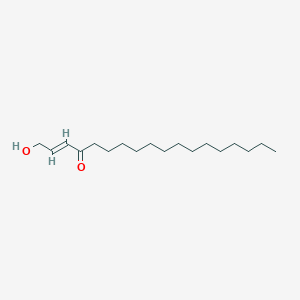

The compound cis-1,4-Dibutyryloxy-2-butene is a derivative of butadiene, which is a conjugated diene and an important industrial chemical used in the production of synthetic rubbers and polymers. The cis configuration indicates that the substituents on the double bond are on the same side, which can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of cis-1,4-Dibutyryloxy-2-butene-related compounds involves various chemical reactions. For instance, the reaction of a disilyne compound with cis- and trans-butenes produced cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes, which proceeded in a stereospecific manner . Additionally, cis-2,3-Epoxybutane-1,4-diol, a related compound, was synthesized by epoxidation of commercially available cis-2-butene-1,4-diol . These methods demonstrate the reactivity of butene derivatives and their potential to be transformed into various functionalized products.

Molecular Structure Analysis

The molecular structure of related cis-1,4-dichloro-2-butene has been determined by gas phase electron diffraction, revealing that the molecules exist predominantly in a form where one of the carbon-chlorine bonds nearly eclipses the C=C bond while the other carbon-chlorine bond rotates away . This information about a closely related molecule can provide insights into the structural aspects of cis-1,4-Dibutyryloxy-2-butene.

Chemical Reactions Analysis

The reactivity of butene derivatives can be complex. For example, the reaction of disilyne with butenes resulted in a formal [1 + 2] cycloaddition to give a silacyclopropyl-silylene intermediate, followed by ring expansion to produce the final product . This indicates that cis-1,4-Dibutyryloxy-2-butene may also undergo various addition reactions, potentially leading to a range of products depending on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,4-Dibutyryloxy-2-butene can be inferred from studies on similar compounds. For instance, detailed molecular dynamics simulations of cis-1,4-poly(butadiene) have provided insights into the dynamic properties such as segmental and terminal relaxation properties, and self-diffusion coefficients . The crystal structure of cis-1,4-poly(2,3-dimethyl-1,3-butadiene) has been elucidated using molecular mechanics and WAXS, which can help predict the chain conformation and crystal structure of related polymers . These studies suggest that the physical properties of cis-1,4-Dibutyryloxy-2-butene would be influenced by its molecular weight and temperature, among other factors.

Wissenschaftliche Forschungsanwendungen

Genotoxic Potential and DNA Interaction

cis-1,4-Dibutyryloxy-2-butene and its isomers have been investigated for their interactions with DNA components. Particularly, cis-1,4-dioxo-2-butene, a related compound, has been studied for its reaction with 2'-deoxynucleosides, forming diastereomeric oxadiazabicyclo(3.3.0)octaimine adducts. The studies highlighted the genotoxic potential of furan metabolites and products of deoxyribose oxidation in DNA, emphasizing the significance of these compounds in understanding DNA damage mechanisms and potential implications in carcinogenesis (Bohnert, Gingipalli, & Dedon, 2004).

Stereochemical Studies

Research on isomeric forms, such as cis- and trans-2-butene, has shed light on stereochemical dynamics and Walden inversion, contributing to our understanding of molecular structures and reactions. This is crucial in fields like pharmaceuticals and material science, where the structure of a compound can drastically alter its properties and applications (Wilson & Lucas, 1936).

Guest Conformation and Purification Techniques

cis-Isomers of butadiene have been pivotal in studying guest conformation in metal-organic frameworks, revealing insights into the selective adsorption and desorption mechanisms. This research is particularly relevant in developing efficient purification processes for industrial applications, such as in the polymer production industry (Liao et al., 2017).

Catalytic Reactions and Polymerization

cis-1,4-Dibutyryloxy-2-butene and related isomers have been instrumental in studying catalytic reactions, such as hydrogenation processes and polymerization reactions. These studies contribute to industrial chemistry, particularly in synthesizing materials and chemicals with specific properties (Musolino et al., 2003; Racanelli & Porri, 1970; Tanielyan et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, cis-1,4-Dibenzyloxy-2-butene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

[(Z)-4-butanoyloxybut-2-enyl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C\COC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,4-Dibutyryloxy-2-butene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)